Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate
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Overview
Description
Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate is a complex organic compound that belongs to the class of statins. Statins are widely known for their cholesterol-lowering properties and are used in the treatment of hyperlipidemia and prevention of cardiovascular diseases. This compound is a calcium salt form of a statin, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from basic organic molecules. The key steps include:
Formation of the pyrrole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl and phenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Formation of the dihydroxyheptanoate moiety: This involves the addition of hydroxyl groups to the heptanoate chain through oxidation reactions.
Formation of the calcium salt: The final step involves the reaction of the organic molecule with calcium ions to form the calcium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to carry out the reactions under controlled temperature and pressure conditions.
Purification steps: These include crystallization, filtration, and drying to obtain the pure compound.
Quality control: Analytical techniques such as HPLC and NMR are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The phenyl and fluorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include:
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of statins.
Biology: Used in studies related to cholesterol metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating hyperlipidemia and preventing cardiovascular diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This helps in preventing the buildup of cholesterol in the arteries and reduces the risk of cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.
Pitavastatin: A statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: A statin with a similar mechanism of action but different potency and efficacy.
Uniqueness
This compound is unique due to its specific chemical structure, which provides it with distinct pharmacokinetic properties. The presence of the fluorophenyl and phenylcarbamoyl groups enhances its binding affinity to the HMG-CoA reductase enzyme, making it a potent inhibitor. Additionally, the calcium salt form improves its solubility and stability, making it suitable for pharmaceutical formulations.
Properties
Molecular Formula |
C66H74CaF2N4O13 |
---|---|
Molecular Weight |
1209.4 g/mol |
IUPAC Name |
calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate |
InChI |
InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2 |
InChI Key |
SHZPNDRIDUBNMH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |
Origin of Product |
United States |
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